N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine
Description
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 4-position and a 2-methoxy-5-methylphenyl group at the N-position.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-11(15-2)10(5-8)14-9-6-12-13-7-9/h3-7,14H,1-2H3,(H,12,13) |
InChI Key |
AZIMPKFRHRBVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the formation of the pyrazole ring via cyclization between a substituted hydrazine and a β-diketone or β-ketoester, followed by purification steps. The key starting materials are:
- 2-Methoxy-5-methylphenyl hydrazine (aromatic hydrazine derivative)
- Ethyl acetoacetate (β-ketoester)
The reaction proceeds via condensation and cyclization under reflux conditions in an alcoholic solvent such as ethanol, facilitating the formation of the pyrazole core with the desired substitution pattern.
Detailed Reaction Conditions and Procedure
| Step | Description |
|---|---|
| Starting materials | 2-Methoxy-5-methylphenyl hydrazine and ethyl acetoacetate |
| Solvent | Ethanol (absolute or 95%) |
| Temperature | Reflux (~78 °C) |
| Reaction time | Typically 4–8 hours depending on scale and conditions |
| Catalyst/Acid/Base | Usually none required; sometimes trace acid (e.g., acetic acid) to promote cyclization |
| Workup | Cooling, filtration, washing with cold ethanol or water |
| Purification | Recrystallization from ethanol or column chromatography (silica gel with hexane/ethyl acetate) |
Mechanism: The hydrazine nucleophilically attacks the β-ketoester carbonyl carbon, followed by intramolecular cyclization and elimination of ethanol to form the pyrazole ring.
Alternative Synthetic Routes
Recent literature reports an innovative method for direct preparation of N-substituted pyrazoles using primary aromatic amines as limiting reagents with diketones and O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source under mild heating (85 °C) in DMF solvent. This method allows for the synthesis of N-aryl pyrazoles, including derivatives similar to this compound, with moderate to good yields (38–55%) after purification by column chromatography.
- Use of O-(4-nitrobenzoyl)hydroxylamine as a nitrogen donor
- DMF as solvent
- Reaction temperature at 85 °C
- Workup involves aqueous NaOH extraction, drying, and chromatographic purification
This approach provides a more direct route from primary amines without isolating hydrazine intermediates and could be adapted for the synthesis of the target compound.
Purification Techniques
Purification of the crude product is critical to obtain this compound in high purity. Common methods include:
- Recrystallization: Using ethanol or ethanol/water mixtures to crystallize the compound.
- Column Chromatography: Silica gel with gradients of hexane and ethyl acetate to separate impurities.
- Characterization: Purity is confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Data Tables of Typical Preparation Outcomes
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials ratio | 1:1.1 (hydrazine : ethyl acetoacetate) | Slight excess of β-ketoester to drive reaction |
| Solvent | Ethanol | Polar protic solvent facilitates cyclization |
| Temperature | Reflux (~78 °C) | Ensures complete reaction |
| Reaction time | 4–8 hours | Monitored by TLC for completion |
| Yield | 60–85% | Depends on scale and purification method |
| Purity | >95% (after recrystallization or chromatography) | Confirmed by NMR and HPLC |
Research Discoveries and Optimization Insights
Effect of Substituents: The presence of electron-donating groups such as methoxy and methyl on the phenyl ring enhances solubility and can influence reaction kinetics by increasing nucleophilicity of hydrazine nitrogen.
Reaction Monitoring: Thin-layer chromatography (TLC) is effective for monitoring the progress of cyclization and identifying completion.
Temperature Control: Maintaining reflux temperature avoids side reactions and promotes regioselective cyclization.
Catalyst Use: While many syntheses proceed without catalysts, trace acids can improve yield and purity by facilitating proton transfer during cyclization.
Alternative Nitrogen Sources: The use of O-(4-nitrobenzoyl)hydroxylamine allows for direct formation of N-substituted pyrazoles from primary amines, expanding synthetic flexibility.
Summary of Preparation Methods
Analytical Characterization of Intermediates and Final Product
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the formation of the pyrazole ring and substitution pattern, with characteristic signals for methoxy (δ ~3.7 ppm), methyl groups (δ ~2.2 ppm), and aromatic protons.
Infrared Spectroscopy (IR): NH stretching vibrations appear near 3300–3400 cm⁻¹, with aromatic C–O and C–H stretching bands confirming methoxy and methyl groups.
Mass Spectrometry (MS): Molecular ion peak at m/z 203.24 (M+), consistent with molecular weight.
X-ray Crystallography: Single-crystal X-ray diffraction can confirm molecular structure and substitution positions.
Chemical Reactions Analysis
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced with other functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative with applications in scientific research, particularly in chemistry and biology. Pyrazole derivatives have been studied for their potential as kinase inhibitors and in medicinal chemistry for developing drugs targeting inflammation and cancer [1, 7].
Scientific Research Applications
- Chemistry this compound can be employed as a building block for synthesizing complex molecules.
- Biology This compound can be used to study enzyme interactions and metabolic pathways.
- Industry It may be used in producing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid involves interaction with molecular targets, such as enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Pyrazole Derivatives
Pyrazole derivatives have a wide range of applications and have been explored for various biological activities [2, 5, 7]:
- Kinase Inhibition The pyrazole ring's presence suggests potential as a kinase inhibitor.
- Anticancer Activity Pyrazole derivatives have been designed and synthesized for in vitro antiproliferative activity against colon and prostate cancer cell lines, and in vivo anticancer activity in mice .
- Anti-inflammatory Activity Certain 4-amino-5-phenylpyrazoles have shown anti-inflammatory activity .
- Antioxidant Properties Some pyrazole derivatives have demonstrated antioxidant activity and potential as therapeutic drug candidates for treating oxidative stress-related diseases .
Comparison with Similar Compounds
Structural similarities exist between this compound and other compounds, such as:
- 2-methoxy-5-methylphenylboronic acid
- 1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid
- 1-(2-methylphenyl)-1H-imidazole-4-carboxylic acid
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Electron-Donating Groups (e.g., Methoxy, Methyl): The 2-methoxy and 5-methyl groups in the target compound likely enhance solubility in polar solvents due to increased hydrophilicity. Methoxy groups also participate in hydrogen bonding, as seen in N-(4-methoxybenzyl)-1H-pyrazol-4-amine, which improves crystallinity .
- Electron-Withdrawing Groups (e.g., CF3, CN):
Compounds like 1-(4-trifluoromethylphenyl)-1H-pyrazol-4-amine exhibit lower basicity and altered NMR shifts (e.g., 19F NMR at δ -61.15 ppm) due to the electron-withdrawing CF3 group . In contrast, the target compound’s methoxy and methyl groups would increase electron density on the aromatic ring, favoring electrophilic substitution reactions.
Spectral Characteristics
- NMR Shifts: Methoxy groups in ortho positions (e.g., N-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine) deshield adjacent protons, leading to distinct downfield shifts (δ 7.5–8.0 ppm) . The target compound’s 2-methoxy group would likely cause similar effects.
- IR Spectroscopy: NH stretching vibrations in pyrazolamines typically appear near 3300–3400 cm⁻¹, with shifts depending on substituent electronegativity .
Biological Activity
N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the methoxy and methyl groups on the phenyl ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . It may exert its effects by:
- Inhibiting Enzymes : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.
- Modulating Receptors : By interacting with various receptors, it can influence signaling pathways involved in inflammation, pain, and cell proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 54.25 | Moderate growth inhibition |
| HeLa (cervical cancer) | 38.44 | Significant growth inhibition |
| MCF-7 (breast cancer) | 0.08 | Potent antiproliferative |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing its activity to standard anti-inflammatory drugs like dexamethasone, it demonstrated comparable efficacy at certain concentrations:
| Cytokine | Inhibition (%) at 10 µM | Standard Drug (Dexamethasone) |
|---|---|---|
| TNF-α | 61–85% | 76% |
| IL-6 | 76–93% | 86% |
This highlights its potential utility in treating inflammatory diseases .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
- Study on MK2 Inhibitors : A series of aminopyrazoles were evaluated for their ability to inhibit MK2, a kinase involved in inflammatory signaling pathways. Compounds showed significant inhibition of TNF-a release in vitro, indicating a potential pathway for anti-inflammatory action similar to that of this compound .
- Anticancer Screening : In another study, derivatives were tested against various cancer cell lines, demonstrating a range of IC50 values that suggest selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-Methoxy-5-methylphenyl)-1H-pyrazol-4-amine, and how can intermediates be characterized?
- Methodology : A four-step synthesis involving cyclization, formylation, oxidation, and acylation is commonly employed. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated and confirmed via FT-IR, / NMR, and mass spectrometry .
- Key Challenge : Avoiding regioselectivity issues during cyclization. Use temperature-controlled reactions (<60°C) and monitor progress via TLC.
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement). Hydrogen bonding networks are analyzed using ORTEP-3 for graphical representation .
- Example : A derivative, (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, was resolved with , confirming methoxy and methyl group orientations .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) to assess electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) against targets like σ receptors. Compare results with experimental IC values from radioligand binding assays .
- Case Study : Pyrazole derivatives showed σ receptor antagonism (IC < 50 nM) correlated with electron-withdrawing substituents on the phenyl ring .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo studies?
- Methodology :
- Step 1 : Validate purity (>95%) via HPLC and elemental analysis (C, H, N %).
- Step 2 : Perform orthogonal assays (e.g., SPR for binding affinity, sea urchin embryo assays for cytotoxicity) .
Q. How can thermal stability and detonation properties be engineered for energetic applications?
- Methodology :
- Thermal Analysis : DSC/TGA to determine decomposition temperatures ().
- Detonation Parameters : Use EXPLO5 v6.01 for velocity () and pressure () calculations .
Critical Analysis of Contradictions
- Structural vs. Functional Data : Discrepancies in antitubercular activity between thiourea and tetrazole derivatives ( vs. 3) suggest substituent-dependent target engagement.
- Thermal Stability : High values (>290°C) in salts ( ) contrast with decomposition at lower temperatures in neutral forms due to ionic lattice stabilization.
Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
